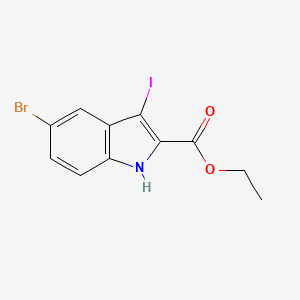
Ethyl-5-Brom-3-Iod-1H-Indol-2-carboxylat
Übersicht
Beschreibung
“1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of “1H-Indole-2-carboxylic acid, ethyl ester” is represented by the formula C11H11NO2 . The molecular weight is 189.2105 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used as reactants in studies of biologically active molecules including the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and synthesis of tubulin polymerization inhibitors and cancer cell growth inhibitors .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Alkaloiden
Indolderivate sind ein wesentlicher Bestandteil der Synthese verschiedener Alkaloide, die in Pflanzen vorkommen und über bedeutende pharmakologische Aktivitäten verfügen . Ethyl-5-Brom-3-Iod-1H-Indol-2-carboxylat dient als Vorläufer bei der Synthese komplexer Alkaloide, die zur Behandlung von Krebs, mikrobiellen Infektionen und anderen Erkrankungen eingesetzt werden.
Entwicklung von antiviralen Wirkstoffen
Das Indolgerüst ist entscheidend für die Entwicklung von antiviralen Wirkstoffen. Derivate von this compound zeigten eine nachgewiesene Hemmwirkung gegen Influenza A und andere Viren, was ihr Potenzial in der Entwicklung von antiviralen Medikamenten aufzeigt .
Antistoff- und Analgetika-Anwendungen
Diese Verbindung wird als Reaktant für die Herstellung von Indol-3-propionsäuren verwendet, die für ihre entzündungshemmenden und schmerzlindernden Eigenschaften bekannt sind. Solche Derivate können eine wichtige Rolle bei der Entwicklung neuer Behandlungen für entzündliche Erkrankungen spielen .
Krebsforschung
Indolderivate, einschließlich this compound, werden auf ihre krebshemmenden Eigenschaften untersucht. Sie werden verwendet, um Verbindungen zu synthetisieren, die möglicherweise das Wachstum von Krebszellen gezielt angreifen und hemmen können .
Entwicklung von antibakteriellen Wirkstoffen
Das strukturelle Gerüst von this compound ist vielversprechend für die Entwicklung und Synthese neuer antibakterieller Wirkstoffe. Forschungen haben sein Potenzial im Kampf gegen bakterielle Infektionen unterstrichen .
Katalyse und Grüne Chemie
Indolderivate sind auch in der Katalyse und der grünen synthetischen organischen Chemie von Bedeutung. Sie sind an Reaktionen beteiligt, die umweltfreundlich und nachhaltig sind und zur Weiterentwicklung grüner Chemiepraktiken beitragen .
Zukünftige Richtungen
The future directions for “1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester” could involve further exploration of its potential applications in the treatment of various diseases, given the significant role of indole derivatives in cell biology and their wide range of biological activities .
Wirkmechanismus
Target of Action
Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate, also known as 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester or 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a range of effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with high affinity to multiple receptors, influencing their activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes .
Cellular Effects
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, this compound may inhibit certain signaling pathways, leading to reduced cell proliferation or inducing apoptosis in cancer cells. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, often through hydrogen bonding and π-π stacking interactions. These interactions can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including organ toxicity or systemic toxicity. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect the metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, which modify its structure and influence its biological activity .
Transport and Distribution
The transport and distribution of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets .
Subcellular Localization
1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJZDDKWVXPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256048 | |
| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902765-49-5 | |
| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902765-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



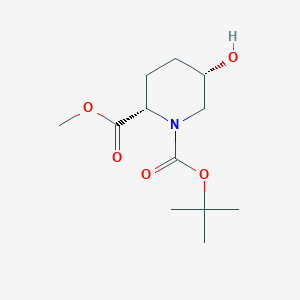
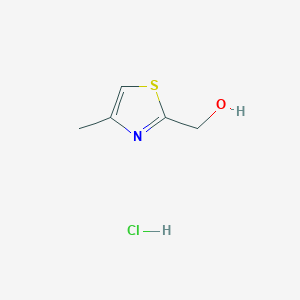
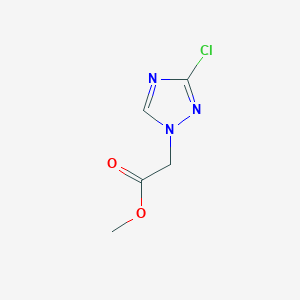
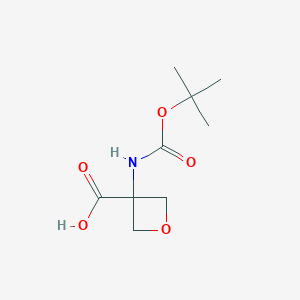
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
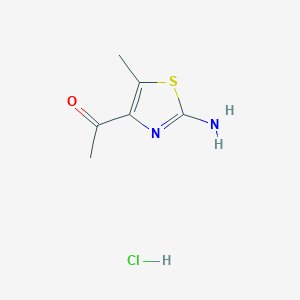
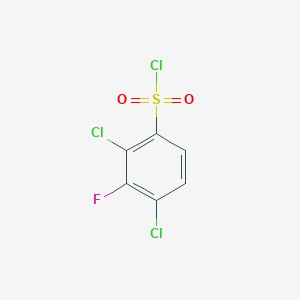

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)




![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)